molecular formula C17H17ClN2O3 B11104198 2-(4-Chlorophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylene]acetohydrazide

2-(4-Chlorophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylene]acetohydrazide

Cat. No.: B11104198
M. Wt: 332.8 g/mol
InChI Key: YPKKPEPLPXLDMA-YBFXNURJSA-N
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Description

2-(4-Chlorophenyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylene]acetohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group and a dimethoxyphenyl group connected via an acetohydrazide linkage. It is primarily used in biochemical and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylene]acetohydrazide typically involves the condensation of 2-(4-chlorophenyl)acetohydrazide with 2,5-dimethoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of hydrazides.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylene]acetohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)acetohydrazide: A precursor in the synthesis of the target compound.

    2,5-Dimethoxybenzaldehyde: Another precursor used in the synthesis.

    (2E,5S)-2-[(4-chlorophenyl)methylidene]-5-methylcyclohexan-1-one: A structurally similar compound with different biological activities.

Uniqueness

2-(4-Chlorophenyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17ClN2O3/c1-22-15-7-8-16(23-2)13(10-15)11-19-20-17(21)9-12-3-5-14(18)6-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)/b19-11+

InChI Key

YPKKPEPLPXLDMA-YBFXNURJSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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